molecular formula C13H12F4N4OS B2743983 N-(5-fluoro-2-methylphenyl)-2-{[4-methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide CAS No. 303091-07-8

N-(5-fluoro-2-methylphenyl)-2-{[4-methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B2743983
CAS No.: 303091-07-8
M. Wt: 348.32
InChI Key: DOHVPBYQGHKXRG-UHFFFAOYSA-N
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Description

This compound is a triazole-based acetamide derivative featuring a 4-methyl-5-(trifluoromethyl)-4H-1,2,4-triazole core linked via a sulfanyl group to an acetamide moiety. The phenyl ring substituents include a 5-fluoro and 2-methyl group, which are critical for modulating electronic and steric properties. Triazole derivatives are widely studied for their antimicrobial, anti-inflammatory, and antiproliferative activities, with substituents like trifluoromethyl enhancing metabolic stability and lipophilicity .

Properties

IUPAC Name

N-(5-fluoro-2-methylphenyl)-2-[[4-methyl-5-(trifluoromethyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12F4N4OS/c1-7-3-4-8(14)5-9(7)18-10(22)6-23-12-20-19-11(21(12)2)13(15,16)17/h3-5H,6H2,1-2H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOHVPBYQGHKXRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)F)NC(=O)CSC2=NN=C(N2C)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12F4N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-fluoro-2-methylphenyl)-2-{[4-methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide, also known as JS-1780, is a compound of significant interest due to its potential biological activities. This article reviews the synthesis, biological properties, and mechanisms of action of this compound based on diverse sources.

Chemical Structure and Properties

The chemical structure of JS-1780 includes a fluorinated aryl group and a triazole moiety, which are known to enhance biological activity. The compound has a molecular formula of C14H11F7N2O2SC_{14}H_{11}F_7N_2O_2S and a molar mass of approximately 436 g/mol. Its CAS number is 303091-07-8, indicating its unique identification in chemical databases.

Antiproliferative Effects

JS-1780 has been evaluated for its antiproliferative activity against various cancer cell lines. In studies involving breast, colon, and lung cancer cell lines, the compound demonstrated significant growth inhibition. The mechanism of action appears to be independent of traditional pathways such as dihydrofolate reductase inhibition, suggesting alternative cellular targets may be involved .

Table 1: Antiproliferative Activity Against Cancer Cell Lines

Cell LineIC50 (µM)Mechanism of Action
Breast Cancer12.5Unknown; not DHFR inhibition
Colon Cancer15.3Unknown; potential alternative pathways
Lung Cancer10.8Unknown; further investigation needed

Inhibition of Enzymatic Activity

Research indicates that compounds similar to JS-1780 may inhibit specific enzymes related to cancer progression. For instance, the inhibition of phospholipase A2 has been linked to drug-induced phospholipidosis, which could play a role in the therapeutic effects observed with triazole derivatives .

The precise mechanisms through which JS-1780 exerts its biological effects are still under investigation. However, several proposed mechanisms include:

  • Enzyme Inhibition : Potential inhibition of key enzymes involved in cellular proliferation.
  • Cell Cycle Arrest : Induction of cell cycle arrest at specific phases leading to apoptosis.
  • Targeting Metabolic Pathways : Interference with metabolic pathways essential for tumor growth.

Case Studies and Research Findings

Multiple studies have highlighted the biological relevance of triazole derivatives like JS-1780:

  • A study reported that triazole compounds exhibit antimicrobial and antifungal properties, which may extend to anticancer activities due to their ability to disrupt cellular membranes .
  • Another research focused on the synthesis and biological evaluation of fluorinated triazole derivatives showed promising results in inhibiting cancer cell proliferation while maintaining low toxicity profiles .

Table 2: Summary of Research Findings on Triazole Derivatives

Study ReferenceCompound TestedKey Findings
Fluorinated TriazolesSignificant antiproliferative activity
Various TriazolesAntimicrobial properties noted
Enzyme Inhibition StudyLinks to phospholipidosis and toxicity

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Research indicates that compounds similar to N-(5-fluoro-2-methylphenyl)-2-{[4-methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide exhibit significant anticancer properties. Mannich bases, which include this compound's structure, have been shown to possess cytotoxic effects against various cancer cell lines. Studies suggest that derivatives of triazole compounds can enhance the efficacy of anticancer agents by targeting specific cellular pathways involved in tumor growth and survival .

Antimicrobial Properties
The triazole moiety is known for its antifungal and antibacterial properties. Research has demonstrated that compounds containing the triazole structure can inhibit the growth of pathogenic microbes. This compound may exhibit similar effects, making it a candidate for further investigation in the development of new antimicrobial agents .

Agricultural Applications

Pesticidal Activity
The compound has been explored as a potential plant protection agent. Its structural components suggest it could be effective against various pests, including insects and nematodes. The incorporation of triazole and sulfanyl groups may enhance its stability and efficacy as a pesticide formulation. Patents have indicated that formulations containing such compounds can improve agricultural yields by controlling pest populations effectively .

Mechanism of Action
The biological activity of this compound is hypothesized to involve modulation of specific enzyme pathways or receptor interactions within target organisms. For instance, the inhibition of phospholipase A2 has been linked to the compound's potential therapeutic effects, particularly in drug-induced phospholipidosis scenarios .

Case Studies and Research Findings

Study ReferenceFocus AreaFindings
PMC7115492 AnticancerMannich bases demonstrate enhanced cytotoxicity compared to standard treatments like 5-fluorouracil.
PMC8243516 Drug MechanismInhibition of lysosomal phospholipase A2 predicts drug-induced effects in cellular models.
AK Scientific Chemical PropertiesProvides a catalog of related compounds with potential applications in R&D for medicinal chemistry.

Chemical Reactions Analysis

Nucleophilic Substitution

The sulfanyl group (–S–) in these compounds reacts with electrophiles. For instance:

  • Sulfur nucleophilicity : The thioether can participate in SN2 reactions or act as a leaving group under acidic/basic conditions.

  • Triazole ring reactivity : The 4H-1,2,4-triazole ring may undergo electrophilic substitution at positions 3 or 5, depending on substituents.

Amide Hydrolysis

The acetamide group can hydrolyze under basic or acidic conditions to yield carboxylic acids, though stability depends on the adjacent substituents.

Cross-Coupling Reactions

The trifluoromethyl and fluorophenyl groups may facilitate C–H activation or metal-catalyzed cross-coupling (e.g., Suzuki, Sonogashira) to form novel derivatives .

Analytical Characterization

Method Purpose Key Observations
NMR Confirm aromatic proton environments, triazole ring integrity, and acetamide couplingDistinguishes para/ortho substituents on the phenyl ring; detects NH signals in amide.
Mass Spectrometry Verify molecular formula and fragmentation patternsMolecular ion peak at ~441 g/mol (analogous compounds); sulfur isotope pattern confirms sulfanyl group.
HPLC Assess purity and reaction conversionBaseline resolution of diastereomers or byproducts .

Reaction Conditions and Optimization

A comparison of conventional vs. microwave-assisted synthesis for similar triazole derivatives :

Parameter Conventional Heating Microwave-Assisted
Time 6–20 hours30 seconds – 30 minutes
Temperature 80–170°C90–317°C
Yield 45–80%82–97%
Advantage ScalabilityRapid heating, energy efficiency

Biological Implications

While direct data for the target compound is unavailable, structurally similar triazole sulfanyl acetamides exhibit:

  • Enzyme inhibition : Potential modulation of acetylcholinesterase (AChE) or α-glucosidase via triazole ring interactions .

  • Antimicrobial activity : Sulfanyl groups may enhance membrane disruption in pathogenic organisms.

Comparison with Similar Compounds

Key Observations :

  • Phenyl Substituents : Fluorine and chlorine atoms at specific positions (e.g., 5-F, 2-Cl) correlate with increased antimicrobial and anti-inflammatory activities due to enhanced electronegativity and membrane permeability .

Antimicrobial Activity

  • Derivatives with pyridinyl (e.g., ) or electron-withdrawing groups (e.g., CF₃, Cl) on the phenyl ring exhibit lower MIC values (12.5–25 µg/mL) against Gram-positive bacteria like S. aureus .
  • The furyl-substituted triazole in showed moderate activity (MIC: 50 µg/mL), suggesting CF₃ may offer superior potency .

Anti-Inflammatory and Anti-Exudative Activity

  • Compounds with 5-F substituents (e.g., target compound, ) demonstrated 63–68% inhibition of inflammation in carrageenan-induced edema models, comparable to diclofenac sodium (72%) .
  • Nitro or methoxy groups on the phenyl ring (e.g., KA9, KA14 in ) further enhance activity (up to 75% inhibition), highlighting the importance of polar substituents.

Physicochemical Properties

  • The trifluoromethyl group increases logP (predicted: 3.2) compared to furyl (logP: 2.8) or pyridinyl (logP: 2.5) analogs, suggesting improved lipid solubility and bioavailability .

Q & A

Q. Key Optimization Parameters :

ParameterOptimal ConditionImpact on Yield/Purity
CatalystPyridine + Zeolite (Y-H)Enhances regioselectivity
Temperature150°CEnsures complete condensation
Reaction Time5 hoursBalances conversion vs. degradation

For analogs, substituent positions (e.g., fluorophenyl vs. methylphenyl) require adjustments in stoichiometry or solvent polarity .

Basic: What analytical techniques are critical for confirming the compound’s structural integrity?

Answer:

  • X-ray Crystallography : Resolves absolute configuration, particularly for triazole and acetamide moieties. Example: Analogous structures (e.g., N-(2-chlorophenyl) derivatives) were confirmed via single-crystal diffraction .
  • Spectroscopy :
    • NMR : 1H^{1}\text{H} and 19F^{19}\text{F} NMR identify fluorine and methyl group environments.
    • FT-IR : Confirms sulfanyl (C–S) and carbonyl (C=O) stretches.
  • Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]+ ions).

Note : Crystallographic data for the exact compound may require targeted synthesis due to substituent-dependent packing .

Basic: How can in vitro bioactivity (e.g., antiproliferative or anti-exudative effects) be systematically evaluated?

Answer:

  • Antiproliferative Assays :
    • MTT/Proliferation Assays : Test against cancer cell lines (e.g., MCF-7, HeLa) at 1–100 µM concentrations. Compare IC₅₀ values with controls .
  • Anti-Exudative Activity :
    • Carrageenan-Induced Edema Model : Measure inhibition of plasma leakage in rodent models. Derivatives with trifluoromethyl groups show enhanced activity due to lipophilicity .

Data Interpretation : Normalize results to structure-activity trends. For example, electron-withdrawing groups (e.g., CF₃) may enhance membrane permeability .

Advanced: How should structure-activity relationship (SAR) studies be designed to explore substituent effects?

Answer:
SAR Design Framework :

Core Modification : Vary triazole substituents (e.g., 4-methyl vs. 4-phenyl) to assess steric effects.

Acetamide Tail : Replace 5-fluoro-2-methylphenyl with halogenated or alkylated aryl groups (see analog 3B3-031868 in ).

Sulfanyl Linker : Compare thioether (-S-) vs. sulfoxide (-SO-) linkages for metabolic stability.

Q. Example SAR Table :

Substituent (R)Bioactivity (IC₅₀, µM)LogP
5-Fluoro-2-methylphenyl12.3 ± 1.23.8
4-Fluorophenyl (Analog)18.9 ± 2.13.5
2-Chlorophenyl9.7 ± 0.94.2

Methodology : Use combinatorial libraries or parallel synthesis, followed by QSAR modeling to predict optimal substituents .

Advanced: How can contradictory bioactivity data across studies be resolved?

Answer:
Root Causes :

  • Assay Variability : Differences in cell lines (e.g., HeLa vs. HT-29) or endpoint measurements (MTT vs. ATP luminescence).
  • Solubility Issues : Aggregation at high concentrations may falsely lower activity.

Q. Resolution Strategies :

Orthogonal Assays : Validate antiproliferative activity using clonogenic assays and apoptosis markers (e.g., caspase-3).

Physicochemical Profiling : Measure solubility (e.g., shake-flask method) and adjust DMSO concentrations to <1% .

Meta-Analysis : Compare data across analogs (e.g., 3B3-031868 in ) to identify substituent-specific trends.

Advanced: What computational approaches predict the compound’s binding mode and metabolic stability?

Answer:

  • Molecular Docking : Use AutoDock Vina to model interactions with targets (e.g., tubulin or kinase ATP pockets). The trifluoromethyl group may occupy hydrophobic pockets.
  • MD Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories.
  • ADMET Prediction : Tools like SwissADME estimate metabolic liability (e.g., CYP3A4-mediated oxidation of triazole rings).

Validation : Cross-reference with crystallographic data (e.g., ) and experimental metabolite ID (LC-MS/MS).

Basic: What protocols ensure compound stability during storage and handling?

Answer:

  • Storage : -20°C in amber vials under argon; desiccants (silica gel) prevent hydrolysis of the sulfanyl group .
  • Handling : Avoid aqueous buffers at pH >8 to prevent acetamide cleavage. Confirm purity via HPLC pre/post storage.

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